Vitamin D3-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vitamin D3-d7 is a group of compounds that are closely related to vitamin D3 and are found in a variety of foods. These compounds are important for the proper functioning of the body and are essential for maintaining health. This compound has been studied extensively and is known to play a role in calcium absorption, bone health, and immune system functioning.

Scientific Research Applications

Physiological Role and Functions : Vitamin D3 is crucial for calcium absorption, phosphate absorption in the intestine, mobilization of calcium in bone, and calcium reabsorption in the kidney. It also plays significant roles in noncalcemic functions in the body, including immune response and cell proliferation (DeLuca, 2004).

Cancer Prevention and Treatment : Vitamin D3's active form, 1,25-dihydroxyvitamin D3, has shown potential in cancer prevention due to its anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells. However, clinical studies have shown mixed results regarding its effectiveness in reducing cancer risk (Ness, Miller, & Li, 2015).

Therapeutic Opportunities Beyond Bone Health : Vitamin D3 has implications in treating autoimmune diseases, cardiovascular disorders, infectious diseases, and granuloma-forming diseases due to its functions beyond skeletal health (Plum & DeLuca, 2010).

Immunomodulatory Effects : The hormone 1,25-dihydroxyvitamin D3 has potent actions on all cellular components of the immune defense system, offering potential use as an immunomodulatory drug (Casteels, Bouillon, Waer, & Mathieu, 1995).

Influence on Gene Expression : Vitamin D3 impacts the epigenome and transcriptome at thousands of loci within the human genome, modulating responses of both cellular metabolism and the immune system (Carlberg, 2019).

Gastrointestinal Microbiome : Vitamin D3 supplementation has been shown to modulate the gut microbiome, particularly in the upper gastrointestinal tract, which may explain its positive influence on gastrointestinal diseases (Bashir et al., 2015).

Neurological and Cognitive Health : Research indicates that vitamin D3-enriched diets correlate with a decrease in amyloid plaques in the brain, suggesting its potential benefit for patients with Alzheimer's disease (Yu et al., 2011).

Mechanism of Action

Target of Action

Vitamin D3-d7, also known as Cholecalciferol-d7, primarily targets the Vitamin D Receptor (VDR) . VDR is a transcription factor that is expressed in almost all tissues of the body . The activation of VDR by this compound leads to the modulation of the expression of hundreds of primary vitamin D target genes .

Mode of Action

This compound interacts with its primary target, the VDR, to exert its biological effects . The active form of Vitamin D3

Future Directions

There is a growing interest in Vitamin D research due to its pleiotropic effects and the increasing prevalence of Vitamin D deficiency in the general population . Future large and well-designed studies should evaluate the potential benefits of Vitamin D supplementation in preventing and/or treating various diseases .

Biochemical Analysis

Biochemical Properties

Vitamin D3-d7, like its parent compound Vitamin D3, is involved in complex biochemical pathways. The production pathway of Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to Vitamin D3 via UV-B radiation . Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Vitamin D3 can prevent the proliferation of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The active form of Vitamin D3, 1,25-dihydroxyvitamin D3, binds to the Vitamin D receptor (VDR), which is found in nearly every cell in the body . This binding triggers a cascade of cellular processes, including the regulation of gene expression .

Temporal Effects in Laboratory Settings

It is known that Vitamin D3 and its metabolites are stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Studies on Vitamin D3 have shown that it is generally safe at recommended doses, but can cause adverse effects at high doses .

Metabolic Pathways

This compound is involved in the same metabolic pathways as Vitamin D3. These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound, like Vitamin D3, is transported in the blood bound to the Vitamin D-binding protein (DBP) and albumin . It is distributed within cells and tissues, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of Vitamin D3. The active form of Vitamin D3, 1,25-dihydroxyvitamin D3, is known to bind to the Vitamin D receptor (VDR) in the nucleus of cells, where it can regulate gene expression .

Properties

IUPAC Name |

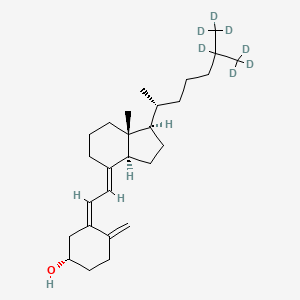

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-UIEYODRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.